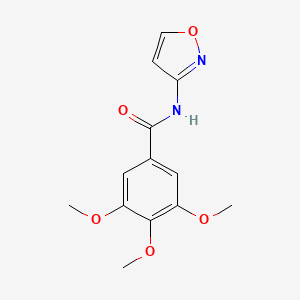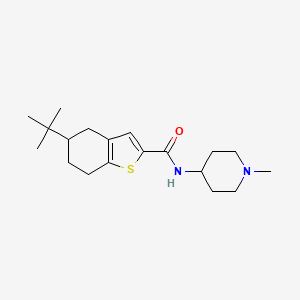![molecular formula C20H22N2O2 B4431088 N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4431088.png)
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide
Vue d'ensemble
Description
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide, also known as NPB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. NPB belongs to the class of compounds known as CB1 receptor antagonists, which are being studied for their potential use in treating various medical conditions.
Mécanisme D'action
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide exerts its effects by blocking the CB1 receptors in the brain. CB1 receptors are involved in regulating appetite, metabolism, and reward pathways. By blocking these receptors, this compound can reduce food intake, body weight, and the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide in lab experiments is its specificity for CB1 receptors. This allows researchers to study the specific effects of CB1 receptor blockade without interfering with other receptor systems. However, one limitation of using this compound is its relatively low potency compared to other CB1 receptor antagonists. This may require higher doses of this compound to achieve the desired effects, which could lead to potential side effects.
Orientations Futures
There are several potential future directions for research on N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide. One area of interest is its potential use in treating other medical conditions, such as anxiety and depression. CB1 receptors have been implicated in the regulation of mood and emotions, and this compound may have therapeutic potential in these areas. Additionally, further research is needed to fully understand the long-term effects of this compound on metabolism and body weight regulation. Finally, the development of more potent CB1 receptor antagonists may lead to improved therapeutic options for treating obesity, diabetes, and drug addiction.
Applications De Recherche Scientifique
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide has been studied for its potential therapeutic applications in various medical conditions such as obesity, diabetes, and drug addiction. As a CB1 receptor antagonist, this compound has been shown to reduce food intake and body weight in animal models of obesity. It has also been studied for its potential use in treating drug addiction, particularly for its ability to block the rewarding effects of drugs of abuse.
Propriétés
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19-8-4-14-22(19)15-5-13-21-20(24)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-3,6-7,9-12H,4-5,8,13-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWUZWYEFFSVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4431010.png)
![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)

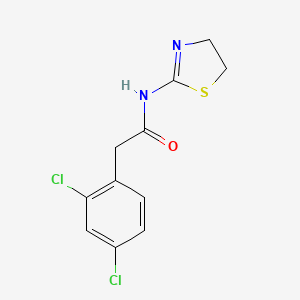
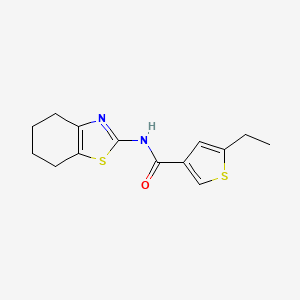
![1-ethyl-4-[2-(4-methylphenoxy)butanoyl]piperazine](/img/structure/B4431043.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431047.png)
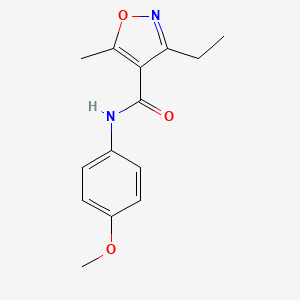
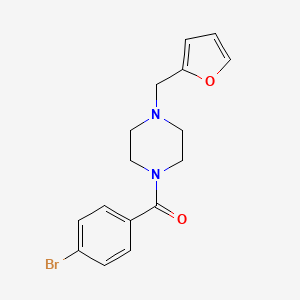

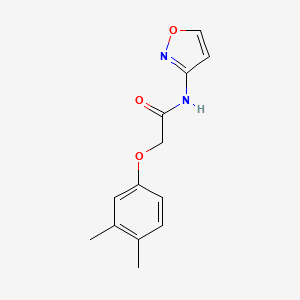
![8-[(2,4-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4431091.png)
